disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.
Bromination: Introduction of the bromine atom to the phenyl ring.
Amination: Introduction of the amino group to the ethyl side chain.
Phosphonation: Addition of the phosphonatomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.
Scientific Research Applications
Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione and its derivatives.
Bromophenyl Compounds: Compounds containing a bromophenyl group, such as 4-bromophenylalanine.
Phosphonatomethyl Compounds: Compounds with a phosphonatomethyl group, such as phosphonatomethylglycine.
Uniqueness
Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15BrN3Na2O6P |
---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate |
InChI |
InChI=1S/C17H15BrN3O5P.2Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;/h2-9,17,19H,1H3,(H2,24,25,26);;;1H2/q;2*+1;/p-2/t9-,17?;;;/m0.../s1 |
InChI Key |
BXBQZUBVSKORRD-OBJGWRCPSA-L |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=CC=CC3=NC(=O)C(=O)N=C32)P(=O)([O-])[O-].O.[Na+].[Na+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=CC=CC3=NC(=O)C(=O)N=C32)P(=O)([O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.